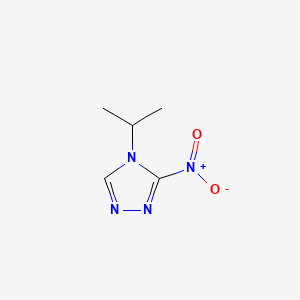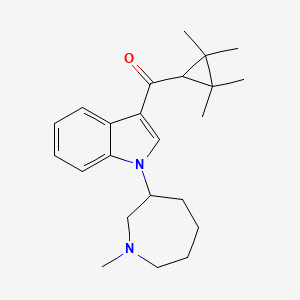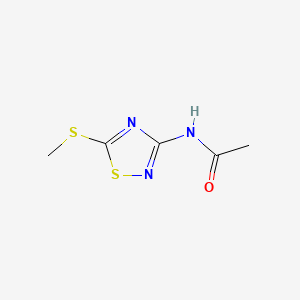
Thiophanate Ethyl-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophanate Ethyl-d10 is a fungicidal active compound with the molecular formula C14H18N4O4S2 and a molecular weight of 380.51 g/mol . It appears as colorless crystals . It is also known by other names such as Thiophanate-d10, Topsin-d10, and Topsin E-d10 .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of Thiophanate Ethyl-d10 is InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) . The Canonical SMILES (Simplified Molecular Input Line Entry System) structure is CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC .
Physical And Chemical Properties Analysis
Thiophanate Ethyl-d10 has a molecular weight of 380.51 g/mol . Its exact mass and monoisotopic mass are 380.13971487 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 165 Ų .
Scientific Research Applications
Control of Strawberry Anthracnose
Thiophanate-Methyl, a benzimidazole fungicide related to Thiophanate Ethyl-d10, has been used to control strawberry anthracnose in China . The fungicide’s resistance was determined using the minimum inhibitory concentration (MIC) method .
Control of Fusarium Solani and Fusarium Oxysporum in Dry Beans
A study combined the use of Trichoderma spp. with Thiophanate-Methyl to control Fusarium solani and Fusarium oxysporum in dry beans . The combination of Trichoderma spp. and Thiophanate-Methyl was found to be more effective than using them individually .
Development of Biofungicides
The combination of Trichoderma spp. and Thiophanate-Methyl has potential for the development of new biofungicides for integrated management of damping-off and root rot/wilt diseases in dry beans .
Resistance Study in Fungal Species
Thiophanate-Methyl has been used in studies to understand the resistance of various fungal species. For instance, a study found that the high resistance in Colletotrichum isolates was mainly caused by the E198A mutation in the β-tubulin protein .
Rapid Detection of Resistant Mutants
Based on the point mutation at codon 198 (GAG→GCG) in the β-tubulin gene of Colletotrichum isolates, a loop-mediated isothermal amplification (LAMP) assay was developed to rapidly detect the E198A mutants .
Safety and Hazards
Thiophanate Ethyl-d10 should be handled with care to prevent leakage, overflowing, or scattering, and to minimize the generation of mist or vapor . It is advised to avoid eating, drinking, or smoking when using this product . After handling, hands should be thoroughly washed . In case of inhalation, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
Mechanism of Action
Target of Action
Thiophanate Ethyl-d10, a deuterium-labeled variant of Thiophanate Ethyl , is primarily a fungicide . Its primary targets are various fungi that cause diseases in a broad spectrum of crops . These include diseases such as Eyespot, Scab, Powdery mildew, Grey mould, Leaf spot, Rusts, Brown spot, Brown Rot, and Root rots .
Mode of Action
Thiophanate Ethyl-d10 acts by inhibiting mitosis and cell division . This is achieved through the disruption of Beta-tubulin assembly during mitosis . By interfering with this crucial cellular process, Thiophanate Ethyl-d10 prevents the fungi from growing and reproducing, thereby controlling the spread of fungal diseases.
Biochemical Pathways
It is known that the compound interferes with the assembly of beta-tubulin, a key protein involved in cell division . This disruption affects the normal functioning of the fungi, leading to their eventual death and preventing the spread of the disease.
Result of Action
The result of Thiophanate Ethyl-d10’s action is the effective control of a broad spectrum of fungal diseases in various crops . By inhibiting cell division in fungi, it prevents their growth and reproduction, thereby stopping the spread of the disease and protecting the health of the crops.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiophanate Ethyl-d10 involves the reaction between Thiophanate Ethyl and a deuterated reagent.", "Starting Materials": [ "Thiophanate Ethyl", "Deuterated reagent" ], "Reaction": [ "Thiophanate Ethyl is reacted with the deuterated reagent in the presence of a catalyst", "The reaction mixture is heated and stirred for a specific time", "The product is then isolated and purified using standard techniques" ] } | |
CAS RN |
1398066-16-4 |
Molecular Formula |
C14H18N4O4S2 |
Molecular Weight |
380.503 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |
InChI Key |
YFNCATAIYKQPOO-MWUKXHIBSA-N |
SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |
synonyms |
N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10; 4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10; [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10; 1,2-Bis(3-ethoxycarbonyl-2-t |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)





![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
